Ziritaxestat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ziritaxestat is a novel small molecule under investigation primarily for its role as an inhibitor of autotaxin, an enzyme that catalyzes the production of lysophosphatidic acid. This compound, also known by its developmental code GLPG1690, has garnered attention for its potential therapeutic applications in conditions characterized by fibrosis, particularly idiopathic pulmonary fibrosis. The chemical formula of Ziritaxestat is , and it features a complex structure that includes various functional groups conducive to its biological activity .

- Ziritaxestat inhibits the enzyme autotaxin (ATX). ATX is involved in the production of lysophosphatidic acid (LPA), a signaling molecule with various functions in the body []. By inhibiting ATX, Ziritaxestat was hypothesized to regulate LPA production and potentially impact fibrosis progression in IPF [].

Ziritaxestat, also known as GLPG1690, is a small molecule drug being investigated for its potential to treat various fibrotic diseases. Its primary mechanism of action involves inhibiting autotaxin, an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA) []. LPA is a signaling molecule implicated in fibrosis development by promoting the proliferation and activation of fibroblasts, the cells responsible for scar tissue formation [].

Investigating Ziritaxestat for Idiopathic Pulmonary Fibrosis (IPF)

Idiopathic pulmonary fibrosis (IPF) is a chronic and progressive lung disease characterized by the accumulation of scar tissue in the lungs, leading to impaired breathing and reduced lung function. Ziritaxestat is being extensively studied as a potential therapeutic option for IPF due to its ability to target the autotaxin-LPA pathway, which is believed to be a key contributor to the disease process [].

Several clinical trials are currently underway to evaluate the safety and efficacy of Ziritaxestat in IPF patients. These trials involve comparing Ziritaxestat with a placebo or other established IPF treatments to assess its impact on lung function, disease progression, and patient outcomes [].

Ziritaxestat's mechanism of action involves the inhibition of autotaxin, which is crucial for the synthesis of lysophosphatidic acid. This inhibition can lead to decreased signaling through lysophosphatidic acid receptors, which are implicated in fibrotic processes. The compound has been shown to undergo various metabolic transformations primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 .

The synthesis of Ziritaxestat typically involves palladium-catalyzed cross-coupling reactions, which are essential for forming the C–N bonds present in its structure. These reactions allow for the efficient assembly of the complex molecular framework characteristic of Ziritaxestat

Ziritaxestat exhibits significant biological activity as an autotaxin inhibitor. In preclinical studies, it has demonstrated efficacy in reducing levels of lysophosphatidic acid in plasma and tissues, thereby attenuating fibrotic responses. This activity positions Ziritaxestat as a promising candidate for treating fibrotic diseases, particularly idiopathic pulmonary fibrosis . Clinical trials have indicated that the drug may improve lung function and reduce disease progression, although some studies have reported adverse outcomes compared to placebo controls .

The synthesis of Ziritaxestat has been optimized through various methods, notably including:

- Palladium-Catalyzed Cross-Coupling: This method facilitates the formation of C–N bonds critical for constructing the compound's core structure.

- Curtius Rearrangement: Employed in specific synthetic routes to introduce necessary functional groups without extensive side reactions.

- Catalyst-Free Cyclization: A practical approach that enhances yield and simplifies purification processes .

These methods underscore the compound's synthetic versatility and efficiency.

Ziritaxestat is primarily being explored for its therapeutic potential in treating:

- Idiopathic Pulmonary Fibrosis: The main focus of clinical trials is to assess its efficacy in slowing disease progression and improving respiratory function.

- Other Fibrotic Conditions: Given its mechanism of action, there is potential for application in other diseases characterized by excessive fibrosis, such as systemic sclerosis and liver fibrosis.

Research continues to evaluate its safety profile and long-term effects on patients with these conditions .

Ziritaxestat has been assessed for potential drug-drug interactions due to its metabolism via cytochrome P450 enzymes. Key findings include:

- Substrate for CYP3A4: Ziritaxestat is primarily metabolized by this enzyme, which may influence its clearance and efficacy when co-administered with other drugs that affect CYP3A4 activity.

- Transporter Interactions: It interacts with P-glycoprotein and organic anion transporting polypeptide 1B1, which could impact absorption and distribution within the body .

- Predicted Drug Interactions: Studies suggest significant changes in exposure levels when combined with strong inhibitors or inducers of CYP3A4, necessitating careful consideration during co-administration .

Ziritaxestat shares similarities with other autotaxin inhibitors but stands out due to its unique structural features and pharmacological profile. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| IOA-289 | Autotaxin inhibitor | Clinical stage candidate |

| SAR629 | Autotaxin inhibitor | Focus on cancer-related fibrosis |

| GLPG-1690 | Autotaxin inhibitor | Advanced clinical trials |

| PF-8380 | Autotaxin inhibitor | Investigated for inflammatory diseases |

Ziritaxestat's distinct chemical structure and favorable pharmacokinetics contribute to its potential as a leading candidate among autotaxin inhibitors, particularly in treating fibrotic diseases .

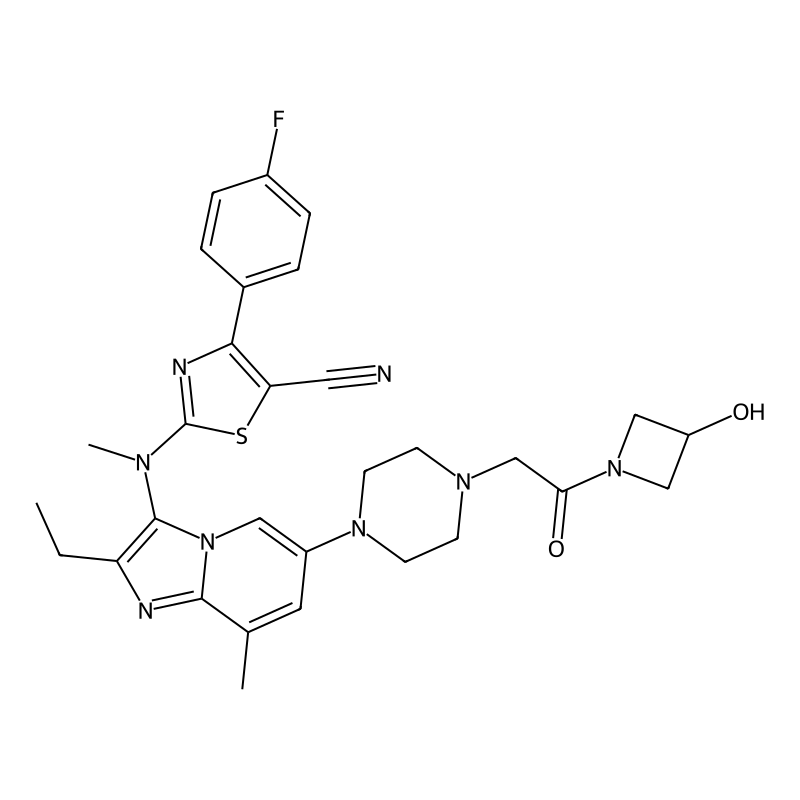

Ziritaxestat (GLPG1690) is a selective autotaxin inhibitor with a complex molecular structure characterized by 2-((2-ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)-piperazin-1-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)-(methyl)amino)-4-(4-fluorophenyl)-thiazole-5-carbonitrile [3]. The synthesis of this compound involves sophisticated chemical transformations, with the imidazo[1,2-a]pyridine skeleton serving as a critical structural component [1] [4].

The primary synthetic pathway for ziritaxestat begins with a catalyst-free bicomponent cyclization reaction for constructing the imidazo[1,2-a]pyridine skeleton [1]. This approach represents a significant improvement over traditional methods, as it eliminates the need for toxic catalysts while maintaining high efficiency [4]. The bicomponent cyclization involves the reaction between bifunctional starting materials to form the heterocyclic core structure of the molecule [9].

| Synthetic Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| Core Formation | Bicomponent Cyclization | Bifunctional precursors | 73-82 |

| Functional Group Transformation | Curtius Rearrangement | Carboxylic acid, DPPA | 95 |

| Final Assembly | Sequential coupling | Various intermediates | 20.4 (overall) |

The Curtius rearrangement represents another crucial transformation in the ziritaxestat synthetic route [1] [7]. This reaction involves the thermal decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas [10]. In the specific case of ziritaxestat synthesis, a typical Curtius rearrangement of carboxylic acid intermediate (designated as compound 17 in research literature) is performed [1]. The resulting isocyanate undergoes nucleophilic attack by 3,5-dichlorobenzyl alcohol to produce a carbamate analogue (compound 19f) [4].

The mechanism of the Curtius rearrangement in ziritaxestat synthesis follows a concerted process rather than proceeding through discrete nitrene intermediates [10] [13]. This rearrangement occurs with complete retention of configuration at the migrating group, which is essential for maintaining the stereochemical integrity of the final product [10]. The reaction sequence demonstrates high atom economy and provides the desired transformation with excellent yield and selectivity [1] [4].

Catalytic Strategies: Buchwald–Hartwig Coupling and N-Alkylation

The synthesis of ziritaxestat incorporates several catalytic strategies that are essential for forming key carbon-nitrogen bonds in the molecule [15] [18]. Among these, the Buchwald–Hartwig coupling reaction plays a pivotal role in constructing the complex nitrogen-containing heterocyclic framework [15]. This palladium-catalyzed amination reaction enables the coupling of aryl halides with amines under relatively mild conditions [19].

In the context of ziritaxestat synthesis, the Buchwald–Hartwig coupling facilitates the formation of critical carbon-nitrogen bonds within the imidazo[1,2-a]pyridine core structure [18]. The reaction typically employs palladium catalysts with specialized phosphine ligands that enhance both reactivity and selectivity [16] [19]. This coupling strategy represents a significant advancement over traditional methods for carbon-nitrogen bond formation, which often require harsh conditions and suffer from limited substrate scope [17].

| Catalytic System | Reaction Type | Substrate Scope | Advantages |

|---|---|---|---|

| Pd/Phosphine Ligands | Buchwald–Hartwig Coupling | Aryl halides with amines | Mild conditions, high selectivity |

| K₂CO₃/Polar Solvents | N-Alkylation | Various N-nucleophiles | Cost-effective, scalable |

| Pd₂(dba)₃/JohnPhos | Advanced C-N Coupling | Complex intermediates | High functional group tolerance |

N-alkylation represents another critical catalytic strategy in the ziritaxestat synthetic pathway [1] [4]. Specifically, an alternative potassium carbonate-induced N-alkylation reaction is employed to convert intermediate compound 20 (after deprotection through hydrogen bromide/acetic acid treatment) to compound 10 [4]. This transformation proceeds under relatively mild conditions and demonstrates good functional group compatibility [1].

The synthetic route further incorporates a direct coupling of compound 10 with piperazine to furnish compound 13, which advantageously circumvents the need for removal of the tert-butyloxycarbonyl (Boc) protecting group [4] [5]. This streamlined approach contributes significantly to the overall efficiency of the synthesis by reducing the number of steps and avoiding potentially problematic deprotection conditions [1] [4].

Scalability Challenges and Purification Techniques

Scaling up the synthesis of ziritaxestat from laboratory to industrial production presents numerous challenges that must be addressed through careful process optimization [22] [23]. One significant obstacle involves the handling of highly reactive intermediates, particularly those generated during the Curtius rearrangement step [1] [4]. The isocyanate intermediates formed in this process are prone to side reactions, including self-condensation, which can substantially reduce yield and complicate purification [23].

Phase separation issues have been documented during large-scale production, particularly when using biphasic reaction systems [23]. For instance, product crystallization at the interface between organic and aqueous phases can impede clean separation, leading to significant product loss during workup procedures [23]. This challenge necessitates the development of modified reaction conditions or alternative solvent systems to ensure efficient phase separation and product recovery [22] [24].

| Scalability Challenge | Technical Solution | Impact on Process |

|---|---|---|

| Reactive Intermediate Stability | Temperature control, In-situ trapping | Reduced side reactions, Improved yield |

| Phase Separation Issues | Modified solvent systems, Optimized workup | Enhanced product recovery |

| Purification Bottlenecks | Crystallization optimization, Selective precipitation | Higher purity, Reduced solvent usage |

Purification techniques for ziritaxestat have been extensively optimized to ensure high product quality while maintaining process efficiency [23] [24]. Crystallization serves as a primary purification method, with stepwise crystallization from mixtures of lower alcohols and water proving particularly effective [24]. This approach allows for the selective removal of impurities while achieving high recovery of the target compound [24].

Advanced purification strategies for ziritaxestat include selective precipitation techniques that exploit differences in solubility between the product and impurities [23] [24]. Temperature-controlled crystallization processes have been developed to minimize the formation of undesired polymorphs and ensure consistent physical properties of the final product [24]. These purification approaches are critical for meeting stringent quality requirements while maintaining economic viability of the manufacturing process [22] [23].

Green Chemistry Approaches in Large-Scale Production

The development of environmentally sustainable manufacturing processes for ziritaxestat aligns with modern green chemistry principles and addresses growing concerns about the environmental impact of pharmaceutical production [27]. Several innovative approaches have been implemented to reduce the ecological footprint of ziritaxestat synthesis while maintaining or improving process efficiency and product quality [1] [4].

A significant green chemistry advancement in ziritaxestat production involves the elimination of highly toxic reagents from the synthetic route [1] [4]. Specifically, the improved synthetic strategy carefully avoids the use of potassium cyanide and costly isonitrile reagents that were involved in earlier tricomponent cyclization approaches [4]. This modification not only enhances worker safety but also reduces the environmental hazards associated with waste disposal [1] [27].

| Green Chemistry Principle | Implementation in Ziritaxestat Synthesis | Environmental Benefit |

|---|---|---|

| Atom Economy | Catalyst-free bicomponent cyclization | Reduced waste generation |

| Safer Solvent Selection | Replacement of chlorinated solvents | Lower environmental impact |

| Energy Efficiency | Ambient temperature reactions where possible | Reduced carbon footprint |

| Catalysis vs. Stoichiometric Reagents | Catalytic coupling reactions | Decreased resource consumption |

Electrochemical methods represent another promising green chemistry approach for the synthesis of key intermediates in ziritaxestat production [11]. Electrochemical intermolecular carbon-nitrogen bond formation and cyclization reactions using catalytic hydriodic acid as a redox mediator have been developed for the synthesis of imidazo[1,2-a]pyridines [11]. These methods operate under environmentally benign conditions, utilizing low-toxicity ethanol as the solvent and eliminating the need for external oxidants [11].

Structural Basis of Autotaxin (Ectonucleotide Pyrophosphatase/Phosphodiesterase Family Member 2) Substrate Binding Pocket

Autotaxin, also designated as ectonucleotide pyrophosphatase/phosphodiesterase family member 2, exhibits a sophisticated multidomain architecture that is fundamental to its catalytic function [1] [2]. The enzyme comprises four distinct structural domains arranged in a linear configuration: two amino-terminal somatomedin B-like domains (somatomedin B-like domain 1 and somatomedin B-like domain 2), followed by a central catalytic phosphodiesterase domain, and a carboxy-terminal inactive nuclease domain [1] [2].

The catalytic phosphodiesterase domain contains the active site, which features a characteristic bimetallic zinc coordination center essential for enzymatic activity [1] [2]. This active site is configured as a T-shaped groove that accommodates both nucleotide and phospholipid substrates [1]. The bimetallic center coordinates two zinc ions that are crucial for the hydrolytic mechanism, with threonine 210 in rodents (threonine 209 in humans) serving as the primary nucleophilic residue [3] [1].

The substrate binding architecture includes three critical components: a hydrophilic groove, a hydrophobic lipid-binding pocket, and an allosteric tunnel [4]. The hydrophobic pocket specifically accommodates the fatty acyl chains of lysophosphatidylcholine substrates and can adapt to different acyl chain lengths and degrees of saturation [5]. Crystal structure analyses have revealed that lysophosphatidic acid molecules with varying acyl-chain compositions adopt distinct conformations when bound to this pocket, demonstrating the structural flexibility required for substrate accommodation [5].

The allosteric tunnel, formed between the somatomedin B-like domain 2 and the phosphodiesterase domain, represents a unique structural feature that distinguishes autotaxin from other ectonucleotide pyrophosphatase/phosphodiesterase family members [3] [4]. This tunnel serves as a binding site for regulatory molecules, including bile salts and lysophosphatidic acid itself, and plays a crucial role in allosteric modulation of enzymatic activity [6] [4].

A critical loop region within the catalytic domain has been identified as a major determinant of substrate specificity among ectonucleotide pyrophosphatase/phosphodiesterase family enzymes [5]. This structural element enables autotaxin to preferentially process lysophospholipid substrates over nucleotide substrates, distinguishing it from other family members that primarily hydrolyze nucleotide phosphoesters [1] [5].

Kinetic Analysis of Competitive vs. Noncompetitive Inhibition

Ziritaxestat demonstrates competitive inhibition kinetics when analyzed against lysophosphatidylcholine substrates, with a measured inhibition constant (Ki) of 15 nanomolar [7]. This competitive mechanism indicates that ziritaxestat directly competes with lysophosphatidylcholine for binding to the active site of autotaxin [7]. The competitive nature of inhibition is evidenced by the characteristic kinetic profile: the maximum velocity (Vmax) remains unchanged while the apparent Michaelis constant (Km) increases proportionally with inhibitor concentration [7].

In competitive inhibition, the inhibitor binds reversibly to the free enzyme at the same site as the substrate, forming an enzyme-inhibitor complex that cannot proceed to product formation [8]. For ziritaxestat, this mechanism manifests as direct competition with lysophosphatidylcholine molecules for access to the autotaxin active site [7]. The inhibition can be overcome by increasing substrate concentrations, as higher lysophosphatidylcholine levels can effectively displace the inhibitor from the binding site [7].

The competitive inhibition pattern is confirmed through Lineweaver-Burk plot analysis, which shows an increase in the slope of the reciprocal plot while maintaining an unchanged y-intercept [9]. This graphical representation demonstrates that ziritaxestat affects the apparent substrate affinity (reflected in the increased Km) without altering the catalytic capacity (Vmax) of the enzyme [9].

The biochemical assays reveal concentration-dependent inhibition profiles across different experimental systems. In the lysophosphatidylcholine biochemical assay, ziritaxestat exhibits an IC50 value of 131 nanomolar [7]. However, in plasma-based assay systems, the IC50 values are higher: 418 nanomolar in mouse plasma, 542 nanomolar in rat plasma, and 242 nanomolar in human plasma [7]. These differences reflect the complexity of the plasma environment, where protein binding and other factors influence apparent inhibitor potency [7].

The high plasma protein binding of ziritaxestat (greater than 99% across human, dog, rat, and mouse plasma) significantly impacts the apparent inhibition kinetics in physiological systems [7]. Despite this extensive protein binding, ziritaxestat maintains effective autotaxin inhibition, suggesting that the unbound fraction remains sufficient for therapeutic activity [7].

Kinetic modeling studies have demonstrated that ziritaxestat inhibition follows classical competitive kinetics with no evidence of mixed or noncompetitive components under physiological conditions [7]. The absence of allosteric inhibition patterns indicates that ziritaxestat does not significantly alter the overall enzyme conformation or catalytic mechanism, but rather blocks substrate access through direct binding site occupation [7].

Lysophosphatidic Acid Pathway Modulation

The lysophosphatidic acid signaling pathway represents a complex network of enzymatic conversion, receptor activation, and downstream cellular responses [10] [11]. Autotaxin serves as the primary enzyme responsible for extracellular lysophosphatidic acid production, converting lysophosphatidylcholine substrates through its lysophospholipase D activity [11] [12].

The substrate specificity of autotaxin encompasses multiple lysophosphatidylcholine species with varying acyl chain compositions [13]. Kinetic analyses have revealed substrate-specific catalytic pathways, suggesting that autotaxin kinetics vary significantly depending on the particular lysophosphatidylcholine substrate being processed [13]. This substrate selectivity has important implications for the production of specific lysophosphatidic acid species with distinct biological activities [13].

The enzymatic conversion process involves a complex catalytic cycle with multiple intermediate steps [13]. For fluorescent substrate FS-3, the binding occurs rapidly with a second-order association rate constant greater than 500 micromolar per second, followed by slower hydrolysis at 0.024 per second [13]. Product release follows a random pattern with the first product released rapidly (greater than 1 per second) while the second product release is rate-limiting at 0.005 to 0.007 per second [13].

The lysophosphatidic acid products generated by autotaxin activate six distinct G protein-coupled receptors designated lysophosphatidic acid receptors 1 through 6 [10] [11]. These receptors are subdivided into two families: the endothelial differentiation gene family (lysophosphatidic acid receptors 1 through 3) and the P2Y family (lysophosphatidic acid receptors 4 through 6) [11]. Each receptor subtype couples to different G protein subtypes and activates distinct downstream signaling cascades [11].

Lysophosphatidic acid receptor 1 through 3 signaling typically involves Gi/o, Gq/11, and G12/13 protein coupling, leading to diverse cellular responses including calcium mobilization, protein kinase C activation, and Rho-dependent cytoskeletal rearrangement [11]. Lysophosphatidic acid receptor 4 through 6 demonstrate additional coupling patterns, with lysophosphatidic acid receptor 4 showing evidence for Gs coupling and cyclic adenosine monophosphate elevation [11].

The physiological significance of autotaxin-mediated lysophosphatidic acid production is demonstrated by genetic studies in heterozygous autotaxin knockout mice, which exhibit approximately 50% reduction in circulating lysophosphatidic acid levels [11]. This finding establishes autotaxin as the predominant source of extracellular lysophosphatidic acid in biological systems [11].

Ziritaxestat modulates this pathway by preventing lysophosphatidylcholine conversion to lysophosphatidic acid, effectively reducing the availability of ligands for lysophosphatidic acid receptor activation [14] [15]. Clinical studies have demonstrated that ziritaxestat treatment can achieve up to 90% reduction in plasma lysophosphatidic acid levels, confirming target engagement and pathway modulation [14] [15].

Allosteric Effects on Enzyme Processivity and Catalytic Turnover

The allosteric regulation of autotaxin represents a sophisticated mechanism that significantly impacts enzyme processivity and catalytic efficiency [6]. The primary allosteric site is located within the hydrophobic tunnel formed between the somatomedin B-like domain 2 and the phosphodiesterase domain [6] [4]. This tunnel serves as a binding site for lysophosphatidic acid products, creating a positive feedback mechanism that enhances further catalytic activity [6].

Lysophosphatidic acid binding to the allosteric tunnel site results in conformational changes that stabilize the enzyme-substrate complex and increase the residence time of lysophosphatidylcholine substrates in the active site [6]. This stabilization reduces the frequency of non-productive binding events and enhances the probability of successful catalytic turnover [6]. The allosteric activation manifests as a transition from slow initial catalytic rates to faster steady-state hydrolysis rates as lysophosphatidic acid products accumulate [6].

Experimental evidence for allosteric regulation comes from kinetic studies using diverse autotaxin inhibitors with different binding specificities [6]. Inhibitors that bind exclusively to the orthosteric active site, such as PF-8380, do not interfere with lysophosphatidic acid-mediated activation [6]. In contrast, inhibitors that occupy the allosteric tunnel, such as tauroursodeoxycholate, compete directly with lysophosphatidic acid binding and can be displaced by increasing lysophosphatidic acid concentrations [6].

The processivity enhancement mediated by allosteric regulation has important implications for physiological autotaxin function [6]. Under conditions where lysophosphatidic acid concentrations are elevated, autotaxin exhibits increased catalytic efficiency for processing different lysophosphatidylcholine species [6]. This mechanism may contribute to the amplification of lysophosphatidic acid signaling in pathological conditions where initial lysophosphatidic acid elevation triggers further autotaxin activation [6].

Molecular dynamics simulations support the allosteric model by demonstrating that lysophosphatidylcholine substrates dissociate more slowly from the active site when lysophosphatidic acid occupies the tunnel binding site [6]. The computational analyses suggest that allosteric lysophosphatidic acid binding induces subtle conformational changes that optimize the active site geometry for substrate binding and catalysis [6].

Ziritaxestat exerts its inhibitory effects by occupying both the orthosteric active site and the allosteric tunnel, effectively blocking both substrate binding and allosteric activation [16] [7]. This dual-site occupancy represents a novel mechanism among autotaxin inhibitors and may contribute to the enhanced in vivo efficacy observed with tunnel-binding inhibitors compared to those that target only the active site [16].

The hybrid binding mode of ziritaxestat prevents the positive feedback mechanism that normally enhances autotaxin processivity [16] [7]. By blocking lysophosphatidic acid access to the allosteric tunnel, ziritaxestat not only inhibits immediate catalytic activity but also prevents the accumulation-dependent enhancement of enzymatic efficiency [16]. This comprehensive inhibition pattern distinguishes ziritaxestat from purely competitive inhibitors and provides a mechanistic basis for its therapeutic potential [16] [7].